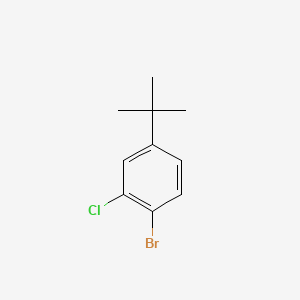

1-Bromo-4-(tert-butyl)-2-chlorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromo-4-(tert-butyl)-2-chlorobenzene is an organic compound with the molecular formula C10H12BrCl It is a derivative of benzene, where the hydrogen atoms at positions 1, 2, and 4 are substituted by bromine, chlorine, and tert-butyl groups, respectively

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(tert-butyl)-2-chlorobenzene can be synthesized through several methods. One common approach involves the bromination of 4-(tert-butyl)-2-chlorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or dichloromethane at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures consistent product quality and higher yields. The reaction mixture is then purified through distillation or recrystallization to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Bromo-4-(tert-butyl)-2-chlorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups through nucleophilic substitution reactions.

Oxidation Reactions: The tert-butyl group can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can undergo reduction reactions where the bromine or chlorine atoms are replaced by hydrogen atoms using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Major Products Formed:

Substitution: Formation of 4-(tert-butyl)-2-chlorophenol or 4-(tert-butyl)-2-chloroaniline.

Oxidation: Formation of 4-(tert-butyl)-2-chlorobenzyl alcohol or 4-(tert-butyl)-2-chlorobenzaldehyde.

Reduction: Formation of 4-(tert-butyl)-2-chlorobenzene.

Applications De Recherche Scientifique

1-Bromo-4-(tert-butyl)-2-chlorobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate the mechanisms of biological processes.

Medicine: It serves as a building block in the synthesis of potential drug candidates and bioactive molecules.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 1-Bromo-4-(tert-butyl)-2-chlorobenzene involves its interaction with molecular targets through various pathways:

Nucleophilic Substitution: The bromine atom is replaced by nucleophiles, leading to the formation of new compounds with different functional groups.

Oxidation and Reduction: The tert-butyl group undergoes oxidation or reduction, resulting in the formation of alcohols, ketones, or hydrocarbons.

Molecular Targets: The compound can interact with enzymes, receptors, or other biomolecules, influencing their activity and function.

Comparaison Avec Des Composés Similaires

1-Bromo-4-(tert-butyl)-2-chlorobenzene can be compared with other similar compounds such as:

1-Bromo-4-(tert-butyl)benzene: Lacks the chlorine atom, leading to different reactivity and applications.

1-Bromo-2-chlorobenzene: Lacks the tert-butyl group, affecting its steric and electronic properties.

4-(tert-Butyl)-2-chlorobenzene: Lacks the bromine atom, resulting in different chemical behavior and uses.

Uniqueness: The presence of both bromine and chlorine atoms along with the tert-butyl group in this compound makes it unique in terms of its reactivity and potential applications. The combination of these substituents provides a balance of steric hindrance and electronic effects, making it a valuable compound in synthetic chemistry and industrial applications.

Activité Biologique

1-Bromo-4-(tert-butyl)-2-chlorobenzene, with the CAS number 3972-65-4, is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes both bromine and chlorine substituents on a benzene ring, along with a tert-butyl group. Understanding its biological activity is crucial for its applications in pharmaceuticals and agrochemicals.

- Molecular Formula : C10H12BrCl

- Molecular Weight : 213.11 g/mol

- Density : 1.2 g/cm³

- Boiling Point : 231–232 °C

- Melting Point : 13–16 °C

Biological Activity Overview

This compound has been studied for various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The presence of halogens and the tert-butyl group significantly influence its reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. Although specific data on this compound's antimicrobial efficacy is limited, its structural analogs demonstrate significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organisms | Inhibition Zone (mm) |

|---|---|---|

| 1-Bromo-3-tert-butylbenzene | S. aureus | 24 |

| 1-Bromo-4-tert-butylbenzene | E. coli | TBD |

| 2-Bromo-4-(tert-butyl)-1-chlorobenzene | Klebsiella pneumoniae | TBD |

Anticancer Properties

The anticancer potential of halogenated compounds has been widely documented. Studies suggest that compounds with similar structures can induce apoptosis in cancer cells through mechanisms such as reactive oxygen species (ROS) generation and tubulin polymerization interference.

Case Study: Anticancer Activity

A study focused on halogenated benzene derivatives found that certain compounds induced cytotoxic effects in human cancer cell lines. For instance, derivatives exhibiting similar structural features showed IC50 values in the nanomolar range against breast cancer cell lines (MCF-7). While specific data on this compound is sparse, its potential for similar activity warrants further investigation.

Enzyme Inhibition

Enzyme inhibition studies reveal that halogenated compounds can act as inhibitors of various enzymes involved in metabolic pathways. The presence of bromine and chlorine enhances the lipophilicity of these compounds, facilitating their interaction with enzyme active sites.

Table 2: Enzyme Inhibition Studies

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | Cytochrome P450 | TBD |

| 1-Bromo-3-tert-butylbenzene | Aldose reductase | TBD |

Propriétés

IUPAC Name |

1-bromo-4-tert-butyl-2-chlorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrCl/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAEUOFBYQLTZRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40705360 |

Source

|

| Record name | 1-Bromo-4-tert-butyl-2-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40705360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251032-65-1 |

Source

|

| Record name | 1-Bromo-4-tert-butyl-2-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40705360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.